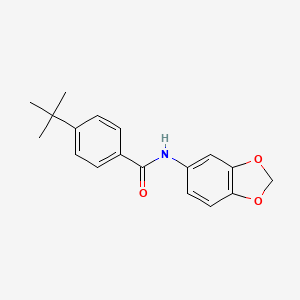

![molecular formula C12H14N2O3S B5542668 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as EMPS or TAK-663 and is a potent and selective inhibitor of the protein kinases known as RIPK2 and IRAK4. These kinases are involved in the immune response and inflammation pathways, making EMPS a promising drug candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Polarographic Studies and Electrochemical Behavior

- Polarographic Studies: A study by Seth et al. (1981) investigated the electrochemical reduction of a related compound, highlighting the process's dependence on pH and proposing a course for the electrode processes. This work provides insights into the electrochemical properties of such compounds, which could be relevant for applications in electrochemical sensors or energy storage devices (Seth, Banerjee, & Sharma, 1981).

Tautomerism and Crystallography

- Annular Tautomerism: Research by Cornago et al. (2009) on NH-pyrazoles, including those with similar structural motifs, revealed complex patterns of hydrogen bonding and tautomerism. These findings are crucial for understanding the chemical behavior and stability of such compounds, impacting their potential use in material science and pharmaceuticals (Cornago et al., 2009).

Corrosion Inhibition

- Acid Corrosion Mitigation: A 2020 study explored the use of pyran derivatives, which are structurally related to the compound of interest, as corrosion inhibitors. These compounds showed promising results in protecting mild steel against acid corrosion, indicating potential applications in industrial corrosion protection (Saranya et al., 2020).

Synthesis and Catalysis

- Green Synthesis of Pyrazoles: Moosavi-Zare et al. (2013) reported on the synthesis of pyrazole derivatives using a novel catalytic method, emphasizing the approach's efficiency and environmental friendliness. Such methodologies could be applicable for synthesizing a wide range of pyrazole-based compounds, including the one , for pharmaceuticals or agrochemicals (Moosavi-Zare et al., 2013).

Antimicrobial and Antioxidant Studies

- Bioactive Pyrazole Derivatives: Gurunanjappa et al. (2016) synthesized pyrazole fused pyrans, demonstrating their antimicrobial and antioxidant activities. This suggests that compounds with the "1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole" structure could potentially be explored for similar bioactivities (Gurunanjappa, Ningappa, & Kariyappa, 2016).

Properties

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-10-9-11(5-6-12(10)17-2)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHOTOIQSESJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)